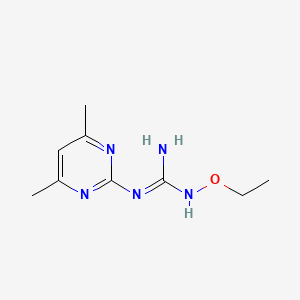
6-(Morpholine-4-sulfonyl)-2-oxo-benzooxazole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound that features a benzoxazole core, a morpholine sulfonyl group, and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multiple steps
Preparation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced by reacting morpholine with sulfonyl chloride in the presence of a base such as triethylamine.
Formation of Ethyl Ester: The ethyl ester functionality can be introduced by esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole core or the morpholine sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole core can interact with enzymes or receptors, while the morpholine sulfonyl group may enhance its binding affinity and specificity. The ethyl ester functionality can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can be compared with similar compounds such as:
Benzoxazole Derivatives: These compounds share the benzoxazole core but may have different substituents, affecting their chemical and biological properties.
Morpholine Derivatives: Compounds with the morpholine sulfonyl group but different cores can have varied applications and activities.
Ethyl Ester Derivatives: These compounds have the ethyl ester functionality but different core structures, influencing their solubility and reactivity.
The uniqueness of ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE lies in its combination of these functional groups, providing a versatile scaffold for various applications.
Properties
Molecular Formula |
C14H16N2O7S |
|---|---|
Molecular Weight |
356.35 g/mol |
IUPAC Name |
ethyl 6-morpholin-4-ylsulfonyl-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O7S/c1-2-22-13(17)16-11-4-3-10(9-12(11)23-14(16)18)24(19,20)15-5-7-21-8-6-15/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
GSYKOSARJYUHES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B11509949.png)
![N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11509965.png)
![2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11509968.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11509973.png)
![4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11509987.png)

![ethyl {2-(4-bromophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetate](/img/structure/B11509997.png)
![4-chloro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11509999.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11510000.png)
![5-Benzyl-3-(3-ethoxy-2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510004.png)
![5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510011.png)
![5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510013.png)
![2-[(2Z)-4-(4-chlorophenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11510031.png)
